

2-Methyl-5-nitropyrimidine-4,6-diol molecular structure

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Compound of Interest

Compound Name: 2-Methyl-5-nitropyrimidine-4,6-diol

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An In-Depth Technical Guide to the Molecular Structure of **2-Methyl-5-nitropyrimidine-4,6-diol**

Foreword

As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application. This guide is crafted for our peers—researchers, medicinal chemists, and drug development professionals—who understand that a molecule is more than its formula. It is a dynamic entity whose structure, tautomeric forms, and reactivity dictate its potential. Herein, we dissect **2-Methyl-5-nitropyrimidine-4,6-diol**, not as a static diagram, but as a versatile synthetic intermediate. We will explore the causality behind its synthesis, the logic of its structural analysis, and the foundation of its utility, particularly as a precursor to advanced materials and a scaffold for potential therapeutics. This document serves as a comprehensive technical resource, grounded in established scientific principles and validated methodologies.

Foundational Chemistry and Molecular Identity

2-Methyl-5-nitropyrimidine-4,6-diol is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in both materials science and pharmacology. The pyrimidine ring is a privileged scaffold, forming the core of numerous bioactive molecules and FDA-approved drugs.^[1] The introduction of a nitro group (NO_2) dramatically influences the electronic properties of the ring, making it a subject of significant synthetic and medicinal investigation.^[2]

The primary identity of this compound is as a key intermediate in the synthesis of 1,1-diamino-2,2-dinitroethene (DADNE or FOX-7), a high-performance, low-sensitivity energetic material.[\[3\]](#) [\[4\]](#)[\[5\]](#) This specific application underscores the importance of understanding its structure and reactivity in controlled, high-yield synthetic processes.

Core Structural and Physicochemical Data

A precise understanding begins with verifiable identification and characterization data. The fundamental properties of **2-Methyl-5-nitropyrimidine-4,6-diol** are summarized below.

Property	Value	Source
IUPAC Name	4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one	[6]
CAS Number	53925-27-2	[6] [7] [8]
Molecular Formula	C ₅ H ₅ N ₃ O ₄	[6] [7] [8]
Molecular Weight	171.11 g/mol	[6] [7]
Melting Point	270-280 °C	[9]
Canonical SMILES	CC1=NC(=C(C(=O)N1)--INVALID-LINK--[O-])O	[6] [7]
Topological Polar Surface Area	109.38 Å ²	[7]
XLogP3	-0.3	[6]

The Critical Role of Tautomerism

The nomenclature "**2-Methyl-5-nitropyrimidine-4,6-diol**" represents only one of several possible tautomeric forms. Pyrimidine-diols are well-known to exist in equilibrium with their keto-enol and diketo tautomers.[\[10\]](#) The IUPAC name, 4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one, correctly identifies the likely predominant keto-enol form in many environments, which is stabilized by conjugation.[\[6\]](#)[\[10\]](#)

Understanding this equilibrium is not merely academic; it is critical for predicting reactivity, solubility, and biological interactions. The presence of labile protons and the potential for

different hydrogen bonding patterns are dictated by the dominant tautomer.

Tautomeric equilibrium of the title compound.

Synthesis and Mechanistic Considerations

The preparation of **2-Methyl-5-nitropyrimidine-4,6-diol** is most effectively achieved via the nitration of its precursor, 2-methylpyrimidine-4,6-diol (also known as 2-methylpyrimidine-4,6-dione, MPD).[3][4][5] The entire synthetic workflow, from basic precursors to the final product, is a well-established process in organic chemistry.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a validated pathway. The causality for each reagent and condition is explained to ensure reproducibility and safety.

Step 1: Synthesis of 2-Methylpyrimidine-4,6-diol (Precursor)

This step involves a classical condensation reaction to form the pyrimidine ring.

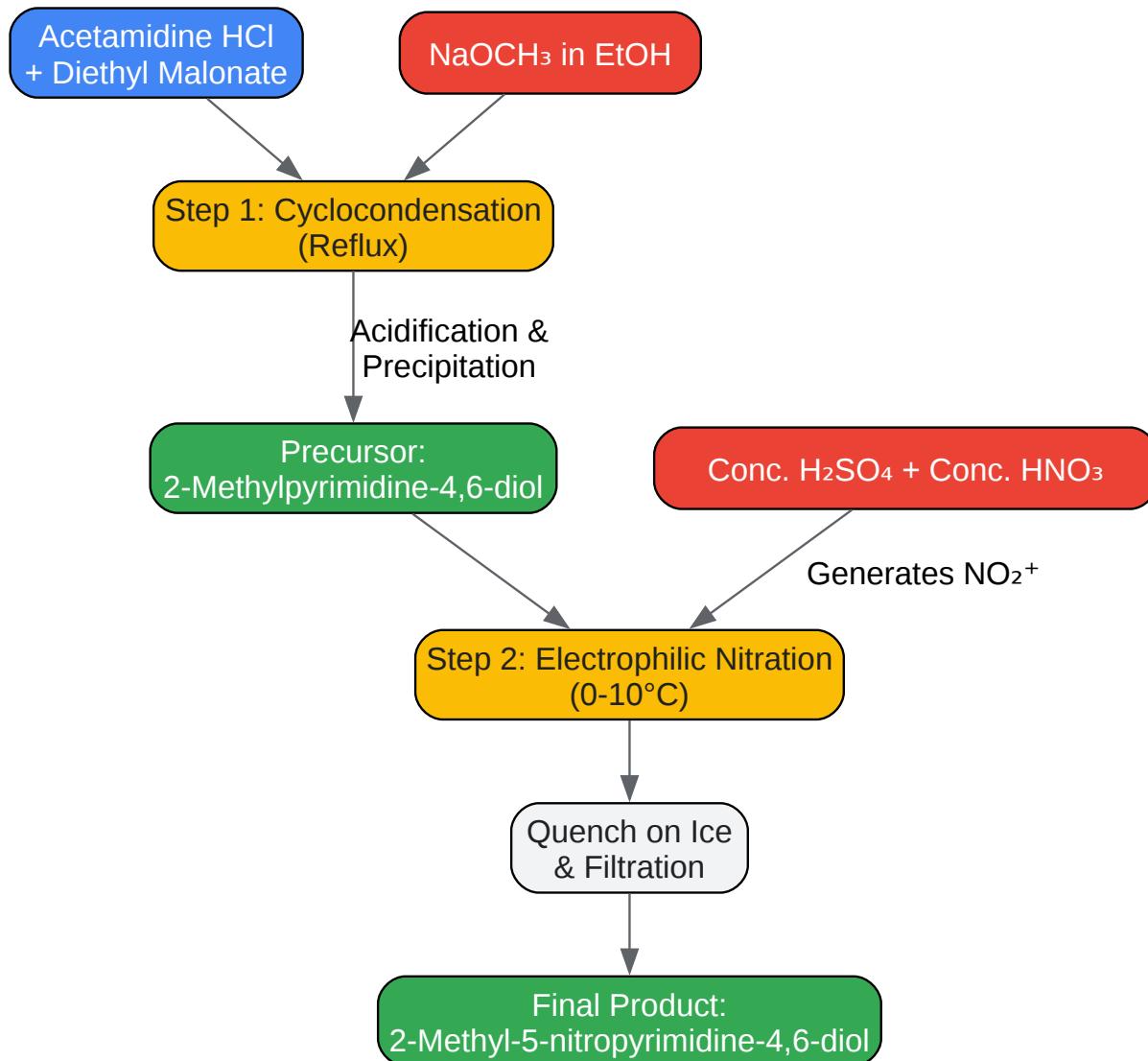
- Principle: A cyclization reaction between an amidine (acetamidine) and a β -dicarbonyl compound (diethyl malonate) under basic conditions.[11] The base, sodium methoxide, serves to deprotonate the diethyl malonate, forming a nucleophilic enolate that attacks the electrophilic carbon of the acetamidine.
- Methodology:
 - To a solution of sodium methoxide in absolute ethanol, add acetamidine hydrochloride. Stir to form the free base.
 - Slowly add diethyl malonate to the mixture at room temperature.
 - Heat the mixture to reflux for 3-4 hours to drive the condensation and cyclization to completion.
 - Cool the reaction mixture and reduce the solvent volume under vacuum.
 - Acidify the residue with a mineral acid (e.g., HCl) to a pH of ~6. This protonates the pyrimidinediolate salt, causing the product to precipitate.

- Filter the resulting solid, wash with cold water and ethanol, and dry to yield 2-methylpyrimidine-4,6-diol.

Step 2: Nitration to **2-Methyl-5-nitropyrimidine-4,6-diol**

This is an electrophilic aromatic substitution reaction on the activated pyrimidine ring.

- Principle: The C-5 position of the pyrimidine-4,6-diol ring is electron-rich and susceptible to electrophilic attack. A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO_2^+). Sulfuric acid acts as both a catalyst and a dehydrating agent, pushing the equilibrium towards nitronium ion formation.[3][12]
- Methodology:
 - In a flask equipped for low-temperature reactions, dissolve the 2-methylpyrimidine-4,6-diol from Step 1 in concentrated sulfuric acid at a temperature below 10°C.[13] This dissolution step protonates the substrate and prepares it for nitration.
 - Cool the mixture to 0-5°C using an ice-salt bath. Precise temperature control is critical to prevent over-nitration and manage the highly exothermic nature of the reaction.[3][5][13]
 - Slowly add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10°C.
 - After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours.
 - Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the nitrated product.
 - Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield **2-Methyl-5-nitropyrimidine-4,6-diol**.



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Workflow for the synthesis of the title compound.

Structural Elucidation and Analytical Validation

Confirming the molecular structure of a synthesized compound is a cornerstone of scientific integrity. A multi-technique approach is required for unambiguous characterization.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for mapping the molecular skeleton.
 - ^1H NMR: Would be expected to show a singlet for the methyl (CH_3) protons and broad signals for the exchangeable hydroxyl (OH) and amide (NH) protons, with chemical shifts dependent on the solvent and tautomeric form.
 - ^{13}C NMR: Would reveal distinct signals for the methyl carbon, the C=O and C-OH carbons of the ring, and the carbon atoms attached to the nitrogen atoms. The C- NO_2 carbon would be significantly affected by the electron-withdrawing nature of the nitro group. Spectroscopic data for this compound is noted as available in chemical databases.[14]
- Mass Spectrometry (MS): This technique validates the molecular weight. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition of $\text{C}_5\text{H}_5\text{N}_3\text{O}_4$.[6]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include: O-H stretching (broad, $\sim 3200\text{-}3500\text{ cm}^{-1}$), N-H stretching ($\sim 3100\text{-}3300\text{ cm}^{-1}$), C=O stretching ($\sim 1650\text{-}1700\text{ cm}^{-1}$), and strong asymmetric and symmetric N-O stretching from the nitro group (~ 1550 and $\sim 1350\text{ cm}^{-1}$, respectively).[14]

Crystallographic Analysis

- Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional structure in the solid state. It would unambiguously confirm bond lengths, bond angles, and, most importantly, the predominant tautomeric form present in the crystal lattice. It would also reveal intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Applications in Research and Development

While its primary documented use is in materials science, the structural motifs within **2-Methyl-5-nitropyrimidine-4,6-diol** suggest potential applications in drug discovery.

Precursor for Energetic Materials

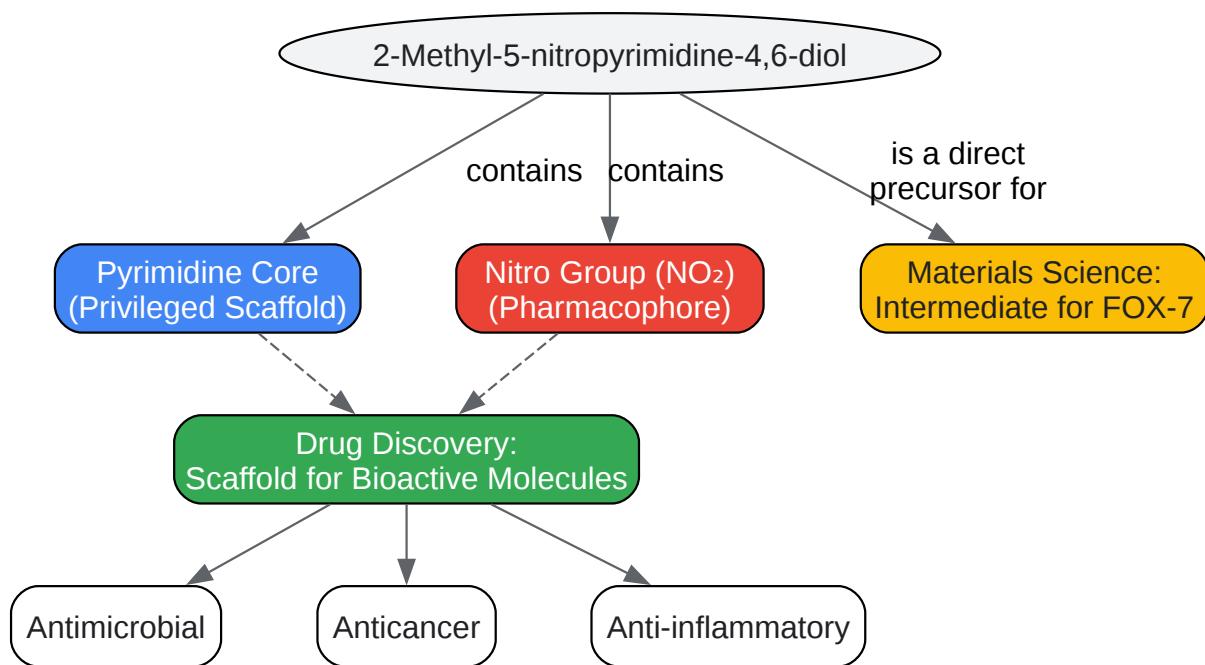
The compound is an established intermediate for FOX-7. The synthesis involves further nitration of **2-Methyl-5-nitropyrimidine-4,6-diol**, followed by hydrolytic rearrangement of the resulting highly nitrated intermediate to yield the final product.[3][4] This pathway is recognized as an efficient and relatively safe method for producing this advanced material.[4]

Scaffold for Medicinal Chemistry

The nitro group and the pyrimidine core are both significant pharmacophores.

- Nitroaromatic Compounds: These compounds exhibit a vast range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[2][15] The nitro group can be bioreduced in hypoxic environments (such as in solid tumors or anaerobic bacteria) to generate reactive nitrogen species, which is a common mechanism of action.[2]
- Pyrimidine Derivatives: This class of compounds is central to medicinal chemistry, with applications as anti-inflammatory, antimicrobial, antiviral, and antitumor agents.[16][17]

The combination of these two features in a single, synthetically accessible molecule makes **2-Methyl-5-nitropyrimidine-4,6-diol** a valuable starting point for the development of novel therapeutic agents.

[Click to download full resolution via product page](#)*Structural features and application pathways.*

Conclusion

2-Methyl-5-nitropyrimidine-4,6-diol is a molecule of significant chemical interest. Its structure is defined by a nuanced tautomeric equilibrium that influences its reactivity. Well-established synthetic protocols allow for its efficient production, primarily for its role as a crucial intermediate in the synthesis of the energetic material FOX-7. Beyond this, its molecular architecture, combining the privileged pyrimidine scaffold with a reactive nitro group, presents a compelling platform for exploration in medicinal chemistry. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile compound in both materials science and drug development endeavors.

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